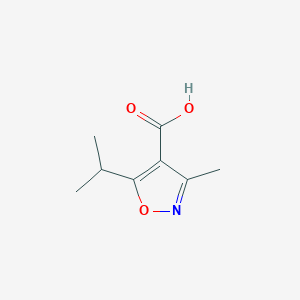

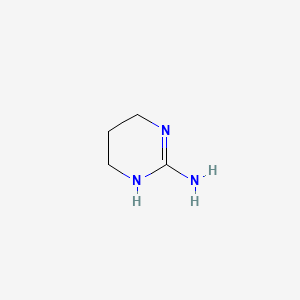

1,4,5,6-Tetrahydropyrimidin-2-amine

Übersicht

Beschreibung

1,4,5,6-Tetrahydropyrimidin-2-amine is a cyclic amidine known to be a carbon dioxide fixation agent . It reacts with carbon dioxide to yield a zwitterionic adduct .

Synthesis Analysis

The synthetic routes towards 1,4,5,6-Tetrahydropyrimidin-2-amine are less developed than their fully aromatic counterparts . The existing literature reports describe various preparative routes to access 1,4,5,6-Tetrahydropyrimidine derivatives . These include condensation reactions of diamines with various appropriate counterparts such as carbonyl compounds, imino ethers, amidines or nitriles, condensation of amidines with 1,3-dibromopropane and α,β-unstaurated carbonyl compounds, condensation of amino alcohols . Other methods include selective reduction of pyrimidines, ring expansion chemistry of cyclopropanes, aziridines, and azetidines .Molecular Structure Analysis

The molecular formula of 1,4,5,6-Tetrahydropyrimidin-2-amine is C4H9N3 . The calculated results show that the N 12 atom has the largest negative charge along with its suitable spatial configuration in HF/6–311G+ (d), making it a potential site for reaction with metallic cores .Chemical Reactions Analysis

The chemical reactions of 1,4,5,6-Tetrahydropyrimidin-2-amine generally include condensation reactions of diamines with various appropriate counterparts such as carbonyl compounds, imino ethers, amidines or nitriles, condensation of amidines with 1,3-dibromopropane and α,β-unstaurated carbonyl compounds, condensation of amino alcohols . Other reactions include selective reduction of pyrimidines, ring expansion chemistry of cyclopropanes, aziridines, and azetidines .Physical And Chemical Properties Analysis

1,4,5,6-Tetrahydropyrimidin-2-amine has a refractive index of n20/D 1.5194 (lit.) and a boiling point of 88-89 °C/1 mmHg (lit.) . Its density is 1.024 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen

-

Pharmacology

- 1,4,5,6-Tetrahydropyrimidines are often found to possess interesting pharmacological properties .

- The synthetic routes towards such systems are less developed than their fully aromatic counterparts .

- The existing literature reports describing various preparative routes to access 1,4,5,6-tetrahydropyrimidine derivatives have been categorically described .

- The focus has been expanded to present an overview of the chronological development of the traditional synthetic routes as well as the contemporary approaches to 1,4,5,6-tetrahydropyrimidines .

-

Microbiology

- In Halomonas, 1,4,5,6-Tetrahydro-2-methyl-4-pyrimidinecarboxylic acid has a crucial role as a stress-tolerant chaperone, a compatible solute, a cell membrane stabilizer, and a reduction in cell damage under stressful conditions .

- It serves as a blueprint for identifying Halomonas species .

- Halomonas elongata 1H9 was found to have 11 ectoine-coding genes .

- The presence of a superfamily of conserved ectoine-coding among members of the genus Halomonas was discovered after genome annotations of 93 Halomonas spp .

-

Chemistry

-

Medicine

-

Synthetic Chemistry

- A simple procedure for the synthesis of N-substituted 2-amino-1,4,5,6-tetrahydropyrimidines from isocyanates with a wide variety of substituents was developed .

- Guanidine derivatives, owing to their high basicity and good solubility in different media, are widely used in many areas of modern chemistry .

- Varying the substituents on the nitrogen atoms of the guanidine system makes it possible to change the properties of such substances and opens up unlimited possibilities for their use in synthesis .

- Examples include non-nucleophilic Barton bases, as well as chiral catalysts .

- The variety of applications of these compounds spans the fields of medicinal, supramolecular, and coordination chemistry .

-

Carbon Dioxide Fixation

-

Chemical Synthesis

- A simple procedure for the synthesis of N-substituted 2-amino-1,4,5,6-tetrahydropyrimidines from isocyanates with a wide variety of substituents was developed .

- Guanidine derivatives, owing to their high basicity and good solubility in different media, are widely used in many areas of modern chemistry .

- Varying the substituents on the nitrogen atoms of the guanidine system makes it possible to change the properties of such substances and opens up unlimited possibilities for their use in synthesis .

- Examples include non-nucleophilic Barton bases, as well as chiral catalysts .

- The variety of applications of these compounds spans the fields of medicinal, supramolecular, and coordination chemistry .

-

Carbon Dioxide Fixation

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1,4,5,6-tetrahydropyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3/c5-4-6-2-1-3-7-4/h1-3H2,(H3,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEHDFSFYZKSKGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=NC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90391075 | |

| Record name | 1,4,5,6-tetrahydropyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4,5,6-Tetrahydropyrimidin-2-amine | |

CAS RN |

41078-65-3 | |

| Record name | 1,4,5,6-tetrahydropyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.